Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-
Description
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- is a strained three-membered heterocyclic compound characterized by a bromomethyl (-CH2Br) substituent at the C2 position and a 4-chlorophenylmethyl (-CH2C6H4Cl) group at the N1 position. This compound belongs to the class of N-activated aziridines, which exhibit three electrophilic sites: the exocyclic bromomethyl group and the two carbons of the aziridine ring . Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 2-bromomethyl-1-[(4-chlorophenyl)methyl]aziridine with phenol derivatives under reflux conditions using K2CO3 as a base . The compound’s high electrophilicity and strained ring structure make it a versatile precursor for synthesizing β-lactams, amino acids, and antibiotics, often achieving moderate yields of 53–60% .
Properties
CAS No. |
156697-68-6 |
|---|---|
Molecular Formula |
C10H11BrClN |
Molecular Weight |
260.56 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2 |
InChI Key |
SGQHDNSRLLJRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=C(C=C2)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Chlorobenzaldehyde with Allylamine
The synthesis begins with the condensation of 4-chlorobenzaldehyde (5 ) with allylamine to form N-(4-chlorobenzylidene)allylamine (6 ). The reaction proceeds in dichloromethane with magnesium sulfate as a desiccant, yielding the aldimine in >90% purity after vacuum distillation.
Reaction conditions :
Bromination of N-Allyl Aldimines
The aldimine undergoes dibromination using bromine (Br₂) in dichloromethane at 0°C. This step introduces bromine atoms at the allylic positions, forming N-(4-chlorobenzylidene)-2,3-dibromopropylamine (7 ). The product is highly labile and used immediately without purification.
Critical parameters :
Reductive Cyclization with Sodium Borohydride
The dibrominated intermediate undergoes reductive cyclization in methanol using sodium borohydride (NaBH₄). This step simultaneously reduces the imine bond and facilitates aziridine ring formation, yielding 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine (8 ).
Optimized conditions :
-
Solvent : Methanol
-
Reductant : 3 equiv NaBH₄
-
Temperature : Reflux (65°C)
-
Time : 2 hours
Alternative Pathways: Functionalization of Aziridine Precursors
Bromomethylation of 1-[(4-Chlorophenyl)Methyl]Aziridine
A less common approach involves post-cyclization bromomethylation. 1-[(4-Chlorophenyl)methyl]aziridine is treated with bromomethyl methyl ether (BrCH₂OCH₃) in the presence of Lewis acids like ZnBr₂. However, this method suffers from lower regioselectivity (≤60% yield) and competing side reactions.
Comparative Analysis of Synthetic Routes
Structural Modifications and Derivatives
The reactivity of the bromomethyl group enables further functionalization. For example:
-
Nucleophilic substitution : Treatment with NaN₃ in DMSO yields 2-(azidomethyl)-1-[(4-chlorophenyl)methyl]aziridine, a precursor for click chemistry.
-
Ring expansion : Reaction with organic azides produces β-lactam derivatives, demonstrating utility in heterocyclic synthesis.
Challenges and Optimization Opportunities
Side Reactions During Reductive Cyclization
Competing pathways, such as over-reduction or dimerization, are mitigated by:
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group undergoes nucleophilic substitution with heteroatom-centered nucleophiles, enabling diverse functionalization. Key findings include:
This reactivity positions the compound as an effective aziridinylmethyl cation synthon, facilitating access to structurally diverse derivatives .
Aziridine Ring-Opening Reactions
The strained three-membered ring undergoes regioselective cleavage with nucleophiles:
Nitrogen Nucleophiles
-
Aniline : Under silica gel catalysis (solvent-free), the aziridine ring opens to form 1,2-diaminocyclohexane derivatives in 91% yield .
-
Benzylamine : Tris(pentafluorophenyl)borane catalysis yields diaminoalcohols via attack at the less-substituted carbon .
Oxygen Nucleophiles
-
Methanol : Boron trifluoride-mediated cleavage produces methoxy-substituted amines. For example, bicyclic aziridines yield oxazolidinones under these conditions .
Sulfur Nucleophiles
-
Thiophenol : Indium trichloride catalysis directs nucleophilic attack preferentially at the benzylic carbon, forming sulfides in 80% yield .
Intramolecular Cyclization and Rearrangements
The compound participates in Baldwin rearrangements under continuous flow conditions. For example:
-
Thermal Rearrangement : At 130°C in a microreactor, isoxazolines rearrange to aziridines with 94% NMR yield (though isolation challenges occur due to decomposition) .
Comparative Reactivity with Analogues
The 4-chlorophenyl substituent enhances electrophilicity compared to analogues:
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| 2-(Bromomethyl)-1-[(4-methylphenyl)methyl]aziridine | 4-MePh | Lower electrophilicity due to electron-donating methyl group |
| 2-(Chloromethyl)-1-benzylaziridine | Bn | Similar ring-opening kinetics but reduced steric hindrance |
The electron-withdrawing 4-chlorophenyl group accelerates nucleophilic substitution at the bromomethyl site .
Mechanistic Insights
Scientific Research Applications
Chemistry
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- serves as an important intermediate in organic synthesis. Its strained ring structure enhances its reactivity, making it valuable for creating complex organic molecules and pharmaceuticals.
Biology
Research indicates that aziridine derivatives can interact with biological molecules, forming covalent bonds with amino acids in proteins. This interaction can lead to enzyme inhibition or modification of protein function, influencing cellular pathways and responses.
Anticancer Activity : Studies have shown that aziridine compounds exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Mechanisms of action include:
- Alkylation of DNA : Disrupts DNA function, leading to apoptosis in cancer cells.
- Generation of Reactive Oxygen Species (ROS) : Induces oxidative stress, promoting cell death.
Medicine
The compound is being explored for its potential use in drug development as a building block for active pharmaceutical ingredients. Its unique properties make it a candidate for developing new therapeutic agents.
Case Studies
- Cytotoxicity Testing : Research evaluating various aziridine derivatives revealed significant inhibition of cell viability in cancer cell lines compared to normal cells. The half-maximal inhibitory concentration (IC50) values were notably low for some aziridine phosphine oxides, indicating potent anticancer activity comparable to established chemotherapeutics like cisplatin.
- Mechanistic Insights : Another study highlighted that aziridine derivatives could cause cell cycle arrest in the S phase and induce apoptosis in cancer cells. This disruption was accompanied by an increase in sub-G1 phase cells, indicative of apoptotic activity.
- Enzyme Inhibition : A study demonstrated that aziridines could inhibit specific enzymes by modifying their active sites through covalent bonding. This mechanism is particularly relevant in cancer research where enzyme inhibitors are critical.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine involves its reactivity due to the strained aziridine ring and the presence of reactive functional groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications.
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Structural and Reactivity Differences
A. Substituent Effects on Reactivity
- Bromomethyl vs. Acetoxymethyl Groups: The bromomethyl group in the target compound enhances reactivity in nucleophilic substitution reactions compared to analogs like 1-(4-chlorophenyl)methyl-2-(acetoxymethyl)aziridine. The bromide leaving group facilitates faster reactions than the acetoxy group (-OAc), which requires harsher conditions for displacement . For example, bromomethyl derivatives react with phenol under reflux (15 hours, 53–60% yield) , whereas acetoxymethyl analogs may require additional activation.
- In contrast, sulfonyl-activated aziridines (e.g., 2-(4-bromophenyl)-1-[(4-nitrophenyl)sulfonyl]aziridine) exhibit stronger electron-withdrawing effects, further polarizing the aziridine ring and enhancing electrophilicity .
B. Electronic Properties (DFT Insights)
Density Functional Theory (DFT) studies reveal that electron-withdrawing substituents (e.g., -SO2Ar, -Br) lower the LUMO energy of aziridines, increasing their susceptibility to nucleophilic attack. For instance, the target compound’s LUMO is significantly stabilized compared to alkyl-substituted aziridines, enabling regioselective ring-opening reactions .
Physical and Spectroscopic Properties
Density and Stability :
The target compound’s density (~1.7 g/cm³ predicted) is comparable to sulfonamide-activated aziridines (e.g., 1.712 g/cm³ for 2-(4-bromophenyl)-1-[(4-nitrophenyl)sulfonyl]aziridine) . Both classes exhibit high thermal stability, with predicted boiling points exceeding 500°C.Spectroscopic Signatures :
Biological Activity
Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- is a nitrogen-containing heterocyclic compound with significant potential in biological applications. This article explores its biological activity, focusing on its interactions with biological molecules, anticancer properties, and other relevant findings from recent studies.
Chemical Structure and Properties
The compound has the chemical formula C10H11BrClN and a molecular weight of 260.558 g/mol. Its structure includes a bromomethyl group and a 4-chlorobenzyl substituent, contributing to its unique reactivity and potential biological activity. The compound is characterized as a colorless to pale yellow liquid with limited solubility in water, typical for many aziridine derivatives .
Mechanisms of Biological Activity
1. Interaction with Biological Molecules:
Research indicates that aziridine derivatives can form covalent bonds with amino acids in proteins, potentially leading to enzyme inhibition or modification of protein function. These interactions may influence various cellular pathways and responses .
2. Anticancer Activity:
A significant area of study for aziridines is their anticancer properties. For instance, aziridine compounds have been shown to exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanisms include:
- Alkylation of DNA: This process disrupts DNA function, leading to apoptosis in cancer cells.
- Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce oxidative stress, further promoting cell death .
Case Studies
-
Cytotoxicity Testing:
A study evaluating the cytotoxic effects of various aziridine derivatives revealed that certain compounds significantly inhibited cell viability in cancer cell lines compared to normal cells. The half-maximal inhibitory concentration (IC50) values were notably low for some aziridine phosphine oxides, indicating potent anticancer activity comparable to established chemotherapeutics like cisplatin . -
Mechanistic Insights:
Another study highlighted that aziridine derivatives could cause cell cycle arrest in the S phase and induce apoptosis in cancer cells. The disruption of the cell cycle was accompanied by an increase in sub-G1 phase cells, indicative of apoptotic activity .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and notable features of compounds related to 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-bromomethyl-1-[(4-methoxyphenyl)methyl]aziridine | C11H14BrNO | Contains a methoxy group; potential for different reactivity patterns |
| 1-methyl-2-(4-chlorophenyl)aziridine | C9H10ClN | Lacks the bromomethyl group; simpler structure but retains biological activity |
| 2-(chloromethyl)-1-benzylaziridine | C10H12ClN | Similar aziridine structure but varies in substituents; may exhibit different chemical properties |
The uniqueness of 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine lies in its specific combination of functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds .
Q & A
Q. What are the established synthetic routes for 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine, and how do reaction conditions influence yield?
While direct synthesis of this compound is not detailed in the evidence, analogous aziridines (e.g., 1-(4-chlorophenyl)methyl-2-(acetoxymethyl)aziridine) are synthesized via nucleophilic substitution. For example, bromomethyl groups may be introduced through bromination of precursor alcohols or via acetoxymethyl intermediates followed by halogen exchange . Key steps include solvent choice (e.g., DMSO for polar aprotic conditions) and temperature control (e.g., 100°C for efficient substitution). Yield optimization often involves stoichiometric adjustments and purification via silica gel chromatography (83–90% yields reported for similar compounds) .
Q. What purification and characterization methods are recommended for this aziridine derivative?
- Purification : Silica gel column chromatography is widely used, as demonstrated for structurally related aziridines (e.g., elution with hexane/ethyl acetate mixtures) .
- Characterization :
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. For example, aziridine ring protons typically appear at δ 1.5–2.5 ppm, while aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.4 ppm .
- IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-N (aziridine ring, ~950–1100 cm⁻¹) aid in functional group identification .
- MS : High-resolution mass spectrometry (HRMS) validates molecular formula and purity .
Q. What safety precautions are critical when handling this compound, especially during ring-opening reactions?
Reactions involving strong reducing agents (e.g., LiAlH4) require strict anhydrous conditions and controlled microwave irradiation (if applicable) to prevent exothermic decomposition. Post-reaction quenching with water must be gradual to avoid violent gas evolution .
Advanced Research Questions
Q. How does the bromomethyl substituent influence regioselective ring-opening reactions compared to acetoxymethyl or aryl groups?
The bromomethyl group’s electronegativity and leaving-group ability favor nucleophilic attack at the less hindered aziridine carbon. In contrast, acetoxymethyl groups may direct ring opening via neighboring group participation. For example, LiAlH4-mediated microwave-assisted ring opening of 2-(acetoxymethyl)aziridines yields 2-aminopropan-1-ols with 75–90% regioselectivity, whereas bromomethyl derivatives could exhibit altered kinetics due to Br⁻ elimination pathways .
Q. What mechanistic insights support the use of palladium catalysts in functionalizing this aziridine?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) enables diversification of the aziridine core. The bromomethyl group may act as a directing or participating group. For instance, [PdCl₂(dppf)] facilitates C–C bond formation at 70°C in THF/H₂O, with K₂CO3 as a base. Reaction progress is monitored via TLC or GC-MS, and products are isolated by extraction and chromatography .
Q. How can contradictory NMR data arising from stereochemical or substituent effects be resolved?
Conflicting NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or halogen-heavy substituents. Techniques include:
- Variable-temperature NMR to probe ring puckering or inversion.
- NOESY/ROESY to assess spatial proximity of substituents.
- Computational modeling (DFT) to correlate observed shifts with predicted geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
